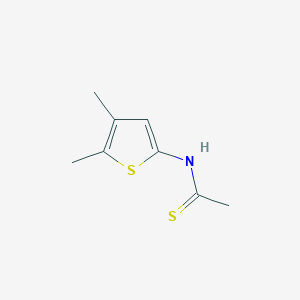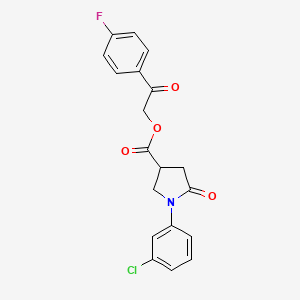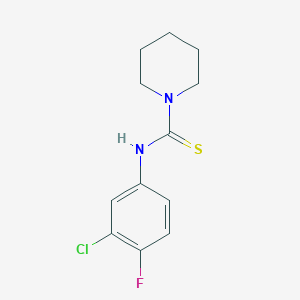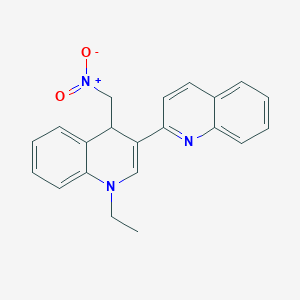![molecular formula C23H26N6O2S2 B15151276 N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE is a complex organic compound characterized by the presence of benzodiazole and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the formation of benzodiazole rings followed by the introduction of sulfanyl groups. Common reagents used in these reactions include sulfur-containing compounds and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole rings or sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ANILINE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ETHAN-1-AMINE
- 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)BENZONITRILE
Uniqueness
Compared to similar compounds, 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-{5-[2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDO]PENTYL}ACETAMIDE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual benzodiazole and sulfanyl groups provide a versatile platform for various applications, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C23H26N6O2S2 |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]pentyl]acetamide |
InChI |
InChI=1S/C23H26N6O2S2/c30-20(14-32-22-26-16-8-2-3-9-17(16)27-22)24-12-6-1-7-13-25-21(31)15-33-23-28-18-10-4-5-11-19(18)29-23/h2-5,8-11H,1,6-7,12-15H2,(H,24,30)(H,25,31)(H,26,27)(H,28,29) |
Clave InChI |
MKDRVOAGBQNAPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NCCCCCNC(=O)CSC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B15151217.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)




![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151258.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
